molecular formula C17H14F3N7O B2929982 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide CAS No. 2034583-51-0

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide

Cat. No. B2929982
CAS RN: 2034583-51-0
M. Wt: 389.342
InChI Key: RYIFYJSHTJUZNX-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H14F3N7O and its molecular weight is 389.342. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide belongs to a class of compounds extensively explored for their therapeutic potential. Research efforts have led to the synthesis and biological evaluation of related pyrimidine derivatives, aiming to discover novel anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) outlined the synthesis of a series of pyrazolopyrimidines, revealing their cytotoxic and anti-5-lipoxygenase activities, which hints at the therapeutic versatility of such compounds (Rahmouni et al., 2016). Similarly, research by Petrie et al. (1985) into trisubstituted pyrazolopyrimidine ribonucleosides showcased their antiviral and antitumor capabilities, underscoring the biomedical relevance of this chemical scaffold (Petrie et al., 1985).

NF-kB and AP-1 Gene Expression Inhibitors

Another significant area of application involves the inhibition of NF-kB and AP-1 gene expression, critical pathways in inflammation and cancer. Palanki et al. (2000) conducted structure-activity relationship studies on related pyrimidine compounds, demonstrating their potential to inhibit transcription mediated by NF-kB and AP-1, offering insights into the design of novel anti-inflammatory and anticancer drugs (Palanki et al., 2000).

Supramolecular Chemistry

The chemical framework of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide and its analogs also finds application in supramolecular chemistry. Fonari et al. (2004) explored the hydrogen-bonded supramolecular assemblies involving pyrimidine derivatives, showcasing the potential of these compounds in the development of novel materials with specific chemical and physical properties (Fonari et al., 2004).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of pyrimidine-azetidinone analogues represent another critical area of application. Chandrashekaraiah et al. (2014) reported on the synthesis of new pyrimidine-azetidinone analogues, evaluating their efficacy against bacterial, fungal, and mycobacterial strains. This research underscores the potential of such compounds in addressing the urgent need for new antimicrobial agents (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N7O/c18-17(19,20)12-2-1-3-13(4-12)25-16(28)11-6-26(7-11)14-5-15(23-9-22-14)27-10-21-8-24-27/h1-5,8-11H,6-7H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIFYJSHTJUZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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